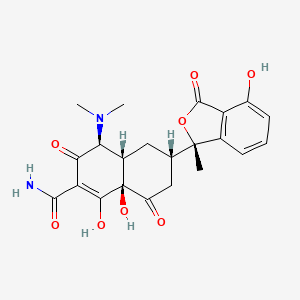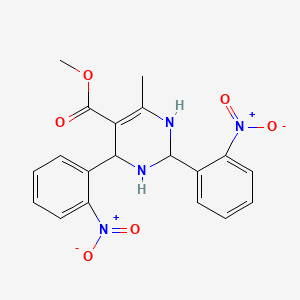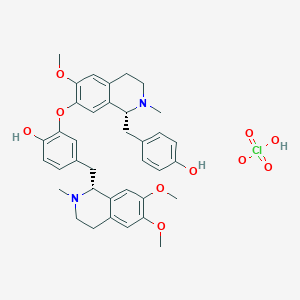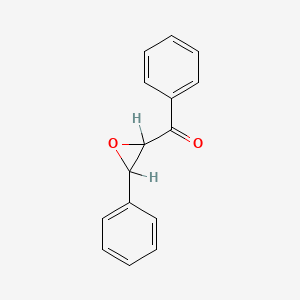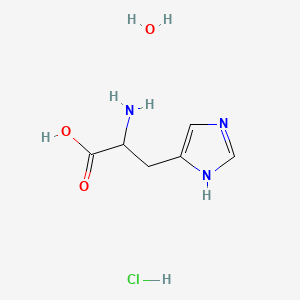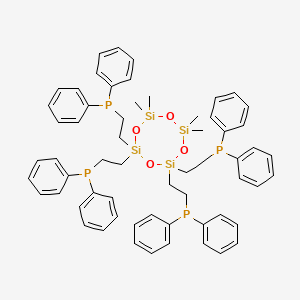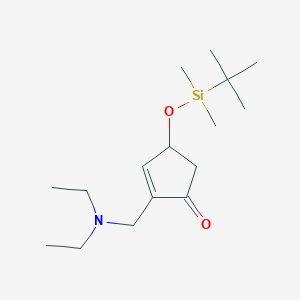
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is a synthetic organic compound that features a cyclopentenone core substituted with tert-butyldimethylsilyloxy and diethylaminomethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone typically involves multiple steps:
Formation of the Cyclopentenone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the tert-Butyldimethylsilyloxy Group: This step often involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Addition of the Diethylaminomethyl Group: This can be accomplished through nucleophilic substitution reactions using diethylamine and a suitable leaving group on the cyclopentenone core.
Industrial Production Methods
化学反应分析
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopentenone core to a cyclopentanol derivative.
Substitution: The tert-butyldimethylsilyloxy and diethylaminomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilization in the production of specialty chemicals and materials.
作用机制
The mechanism of action for 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsilyloxy group can protect reactive sites during chemical reactions, while the diethylaminomethyl group can participate in nucleophilic or electrophilic interactions. The cyclopentenone core provides a versatile scaffold for further modifications.
相似化合物的比较
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-enone: Lacks the diethylaminomethyl group.
2-((Diethylamino)methyl)cyclopent-2-enone: Lacks the tert-butyldimethylsilyloxy group.
Cyclopent-2-enone: The simplest form, without any substituents.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is unique due to the presence of both the tert-butyldimethylsilyloxy and diethylaminomethyl groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and potential use in various research fields.
属性
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-(diethylaminomethyl)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2Si/c1-8-17(9-2)12-13-10-14(11-15(13)18)19-20(6,7)16(3,4)5/h10,14H,8-9,11-12H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPOKNWIWRACBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


